N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide is a heterocyclic compound featuring a fused benzo-oxazepine core substituted with a dimethyl group and a ketone at the 3,3 and 4 positions, respectively. The furan-2-carboxamide moiety is attached at the 7-position of the benzoxazepine ring.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-16(2)9-22-12-6-5-10(8-11(12)18-15(16)20)17-14(19)13-4-3-7-21-13/h3-8H,9H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXITWGXNKCPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its diverse biological activities, making it a subject of interest for various therapeutic applications.
Structural Overview
The compound's structure includes a tetrahydrobenzo[b][1,4]oxazepin core and a furan-2-carboxamide moiety. The molecular formula and specific stereochemistry of this compound play crucial roles in determining its biological interactions and pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing normal function. This action is crucial in modulating metabolic pathways relevant to disease states.
- Receptor Modulation : Interaction with cellular receptors can alter signal transduction pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Disruption of Cellular Processes : The compound may interfere with essential cellular processes like DNA replication and protein synthesis, resulting in growth inhibition or apoptosis in target cells.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of the oxazepin structure possess potent anticancer properties. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations.
Antimicrobial Properties
The compound exhibits antimicrobial activity against both bacterial and fungal strains. Its effectiveness varies with concentration and the specific microbial target. For example:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may reduce inflammatory markers in vitro. This property could be beneficial for treating chronic inflammatory diseases.
Case Studies and Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- In Vitro Studies : A study assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7). The results indicated an IC50 value of approximately 10 µM for HeLa cells after 48 hours of treatment.
- In Vivo Models : Animal studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models compared to control groups.
- Mechanistic Insights : Further research has elucidated the pathways through which the compound exerts its effects. For instance, it was found to induce apoptosis via the mitochondrial pathway by upregulating pro-apoptotic factors.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural uniqueness lies in the combination of a benzo-oxazepine scaffold with a furan-2-carboxamide substituent. Below is a comparative analysis with structurally or functionally related compounds:
N-(4-Bromophenyl)furan-2-carboxamide ()
- Structure : Shares the furan-2-carboxamide group but replaces the benzo-oxazepine core with a 4-bromophenyl substituent.
- Activity : Demonstrated binding to the NDM-1 metallo-β-lactamase enzyme (Gold score fitness function: 55.3) via interactions with residues Asn220, His250, and Trp93. The bromophenyl group enhances hydrophobic interactions in the enzyme’s active site .
3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (Furilazole, )
- Structure : Contains a furan ring and an oxazolidine core but lacks the benzoxazepine system.
- Activity : Used as a herbicide safener, leveraging the furan moiety’s electron-rich properties to modulate enzyme activity in plants.
- Key Difference : The target compound’s benzoxazepine ring may expand its bioactivity spectrum beyond plant biochemistry, possibly targeting mammalian enzymes or microbial proteins .
Beta-Lactam Derivatives ()
- Structure: Complex bicyclic systems (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) with amino acid side chains, distinct from the benzoxazepine-furan hybrid.
- Activity : Broad-spectrum antibiotics (e.g., penicillins, cephalosporins) targeting bacterial cell wall synthesis.
Comparative Data Table
Research Findings and Implications
- NDM-1 Inhibition Potential: The target compound’s benzo-oxazepine scaffold may improve binding to NDM-1 compared to simpler phenyl analogs, as rigid polycyclic systems often enhance enzyme affinity. However, this remains hypothetical without experimental validation .
- Structural Advantages : The 3,3-dimethyl and 4-oxo groups could increase metabolic stability compared to furan derivatives with halogen substituents (e.g., 4-bromophenyl), which may face oxidative dehalogenation .
- Gaps in Knowledge: No direct studies on the compound’s synthesis, pharmacokinetics, or toxicity are available. Comparative modeling with NDM-1 (PDB: 4EXS) and in vitro assays are needed to confirm activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
